molecular formula C24H17Cl2FN2OS B2959704 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime CAS No. 478079-39-9

2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime

Cat. No.: B2959704
CAS No.: 478079-39-9
M. Wt: 471.37
InChI Key: IFFBKEWKNKNDLF-XODNFHPESA-N
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Description

This compound is a quinoline-derived oxime ether featuring a 4-chlorobenzyl sulfanyl group at the 2-position of the quinoline ring and an O-(2-chloro-6-fluorobenzyl)oxime moiety at the 3-carbaldehyde position. The presence of chlorine and fluorine atoms on the benzyl groups suggests electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

(E)-N-[(2-chloro-6-fluorophenyl)methoxy]-1-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2FN2OS/c25-19-10-8-16(9-11-19)15-31-24-18(12-17-4-1-2-7-23(17)29-24)13-28-30-14-20-21(26)5-3-6-22(20)27/h1-13H,14-15H2/b28-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFBKEWKNKNDLF-XODNFHPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NOCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/OCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime typically involves multiple steps, including the formation of the quinoline core, introduction of the sulfanyl group, and subsequent functionalization with chlorobenzyl and fluorobenzyl groups. Common synthetic routes may include:

    Formation of Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols.

    Functionalization with Chlorobenzyl and Fluorobenzyl Groups: This step may involve the use of chlorobenzyl chloride and fluorobenzyl chloride in the presence of a base to facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorobenzyl and fluorobenzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of quinolinecarbaldehyde oxime derivatives with halogenated benzyl substituents. Below is a detailed comparison with structurally related analogs identified in the evidence:

Table 1: Structural and Substituent Comparison

Compound ID / Name Substituent at Quinoline 2-position Oxime Benzyl Substituent Molecular Weight (g/mol)* Key Structural Differences
2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime (Target Compound) 4-chlorobenzyl sulfanyl 2-chloro-6-fluorobenzyl ~434.3 Balanced Cl/F substitution
339022-78-5: 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,4-dichlorobenzyl)oxime 4-chlorobenzyl sulfanyl 2,4-dichlorobenzyl ~450.2 Additional Cl at benzyl C4
478079-33-3: Unspecified quinolinecarbaldehyde oxime derivative Not disclosed Likely halogenated benzyl N/A Insufficient data
477869-89-9: Imidazothiazole-based oxime Imidazo[2,1-b][1,3]thiazole core 2,4-dichlorobenzyl ~480.1 Heterocycle core variation

*Molecular weights estimated based on substituent contributions.

Key Observations:

The 2,4-dichlorobenzyl substituent in 339022-78-5 may increase lipophilicity, favoring membrane permeability but reducing solubility.

Steric Considerations :

  • The 2-chloro-6-fluorobenzyl group in the target compound creates a steric environment distinct from the 2,4-dichlorobenzyl group due to differing halogen positions. This could influence binding to biological targets or crystal packing in solid-state studies .

Core Heterocycle Variations: Compounds like 477869-89-9 replace the quinoline core with an imidazothiazole system, altering π-π stacking interactions and hydrogen-bonding capacity. Such changes could significantly impact bioactivity or material properties .

Synthetic and Crystallographic Relevance: Structural determination of such compounds often relies on crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for visualization), as noted in the evidence .

Biological Activity

The compound 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime is a derivative of quinoline, a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through a multi-step process involving the reaction of 2-chloroquinoline derivatives with various reagents. The synthesis typically includes the formation of the oxime functional group through condensation reactions. The chemical structure can be represented as follows:

C19H16Cl2FN2OS\text{C}_{19}\text{H}_{16}\text{Cl}_2\text{F}\text{N}_2\text{O}_S

Biological Activities

The biological activities of quinoline derivatives, including the target compound, have been extensively studied. Key activities include:

  • Antimicrobial Activity : Quinoline derivatives have shown promising antimicrobial effects against various bacterial strains. Studies indicate that modifications at specific positions on the quinoline ring can enhance activity against resistant strains .
  • Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines. Research has demonstrated that quinoline-based compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
  • Antioxidant Activity : The presence of specific substituents in quinoline derivatives has been linked to increased antioxidant properties, which can mitigate oxidative stress in biological systems .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in breast and lung cancer cells
AntioxidantReduces oxidative stress in cellular models

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Quinoline derivatives often act as enzyme inhibitors, particularly targeting kinases involved in cancer cell proliferation.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed in cancer cells.

Case Studies

Several case studies have explored the efficacy of quinoline derivatives:

  • Study on Antimicrobial Activity : A recent study evaluated a series of quinoline derivatives, including related compounds to our target, revealing significant activity against multi-drug resistant strains of bacteria .
  • Anticancer Study : Another investigation focused on the cytotoxic effects of modified quinolines on various cancer cell lines, demonstrating that certain structural modifications significantly enhanced their potency compared to unmodified versions .

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